Functional Agonist Potency (EC50) at α7 nAChR
WAY-361789 demonstrates potent agonist activity at the α7 nAChR. In a whole-cell patch clamp assay on CHO cells expressing human α7 nAChR, it exhibited an EC50 of 3 μM [1][2]. For comparison, a related α7 agonist, AZD0328, acts as a partial agonist with an EC50 of 338 nM (0.338 μM) in oocytes expressing human α7 nAChRs [2]. This difference in potency and full agonism profile is critical for experimental design.
| Evidence Dimension | Functional Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 3 μM (human α7 nAChR in CHO cells) |
| Comparator Or Baseline | AZD0328 (0.338 μM) in Xenopus oocytes expressing human α7 nAChR |
| Quantified Difference | WAY-361789 EC50 is approximately 8.9-fold higher (less potent) than AZD0328 in the referenced assay systems, with a distinction in full vs. partial agonism. |
| Conditions | Human α7 nAChR expressed in CHO cells for WAY-361789 (whole-cell patch clamp); Human α7 nAChR in Xenopus oocytes for AZD0328. |
Why This Matters
This quantifies the functional potency of WAY-361789, allowing researchers to select an appropriate concentration range for in vitro studies and compare its activation profile against other tool compounds.
- [1] Zanaletti, R., et al. (2012). J. Med. Chem. 55(10), 4806-4823. (Data derived from MedChemExpress product page summarizing publication). View Source
- [2] Yang, T., et al. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. *Acta Pharmaceutica Sinica B*, 7(6), 611-622. View Source
